molecular formula C14H18N2O B8795273 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one CAS No. 646055-59-6

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one

Cat. No.: B8795273
CAS No.: 646055-59-6
M. Wt: 230.31 g/mol
InChI Key: AVOKHTBMPOTPTK-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one (CAS 646055-59-6) is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound belongs to the 1,7-diazaspiro[4.4]nonane family, a class of spirocyclic structures of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the diazaspiro[4.4]nonane scaffold is known to enhance selectivity and metabolic stability in drug candidates, making it a valuable building block for the development of novel bioactive molecules . Research into related diazaspirocyclic compounds has highlighted their potential as key intermediates in the synthesis of ligands for neurological targets . Specifically, derivatives based on the 2,7-diazaspiro[4.4]nonane scaffold have been investigated as sigma receptor (S1R and S2R) ligands . Sigma receptors are involved in various biological processes, and their ligands are explored for their potential in managing neuropathic pain, neurodegenerative diseases, and other central nervous system disorders . Furthermore, structurally similar N-aryl diazaspirocyclic compounds have been studied for their effects on neurotransmitter release and their potential use in treating conditions associated with dopaminergic and cholinergic nervous system dysfunction . The benzyl substitution on the diazaspiro scaffold makes this compound a versatile precursor for further chemical exploration in these and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

646055-59-6

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C14H18N2O/c17-13-14(8-9-15-13)7-4-10-16(14)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17)

InChI Key

AVOKHTBMPOTPTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2=O)N(C1)CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one has the molecular formula C14H16N2OC_{14}H_{16}N_2O and a molecular weight of approximately 232.29 g/mol. Its structure features a spirocyclic configuration that contributes to its reactivity and interaction with biological targets.

Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Notably, it can undergo several chemical transformations:

  • Oxidation : Converts to oxidized derivatives using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols or amines using lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the benzyl group or within the diazaspiro framework.

Biology

Research into the biological activities of this compound indicates potential therapeutic applications:

  • Sigma Receptor Ligand : The compound exhibits significant affinity for sigma receptors (S1R and S2R), which are implicated in various neurological processes. Studies have shown its potential in modulating pain pathways, making it a candidate for analgesic development .
  • Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds may inhibit specific mutations associated with solid tumors, indicating potential use in targeted cancer therapies .

Medicine

The compound is being explored for its pharmaceutical applications, particularly as an intermediate in drug development:

  • Pain Management : Due to its interaction with sigma receptors, it may provide new avenues for treating chronic pain conditions .
  • Antimicrobial Properties : Initial investigations indicate that it may possess antimicrobial effects, although more research is required to establish efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Study on Sigma Receptor Binding : A study demonstrated that derivatives of diazaspiro compounds showed high binding affinity to sigma receptors, with some compounds exhibiting potent analgesic effects in vivo .
  • Anticancer Research : Another investigation found that modifications to the diazaspiro structure could lead to compounds that effectively target KRAS G12C mutations, which are prevalent in certain cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The spiro[4.4]nonane core allows diverse functionalization. Key analogues include:

Compound Name Substituents/Modifications Biological Activity References
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one Benzyl at N1, ketone at C6 Nicotinic receptor agonist (cognitive enhancement)
GSK3 (1,7-diazaspiro[4.4]nonan-6-one) 7-Methyl, 2-(4-fluorophenyl) Sodium channel blocker (anticonvulsant)
Patent C07D 487/10 7-Methyl, pyrimidinyl at C2 Undisclosed (pharmaceutical candidate)
tert-Butyl 1-benzyl-1,7-diazaspiro[...]carboxylate tert-Butoxycarbonyl at N7 Synthetic intermediate
(R)-1-azaspiro[4.4]nonan-6-one No benzyl or second nitrogen Unknown (simpler spirocyclic scaffold)

Key Observations :

  • Substituent Impact: The benzyl group in the parent compound enhances lipophilicity and receptor binding compared to non-benzylated analogues like (R)-1-azaspiro[4.4]nonan-6-one .
  • Biological Activity : GSK3’s 4-fluorophenyl and methyl groups confer sodium channel blocking activity, absent in the parent compound, highlighting how substituents dictate target specificity .
  • Synthetic Utility : tert-Butyl-protected derivatives serve as intermediates for introducing functional groups (e.g., carboxylates) .

Pharmacological and Physicochemical Comparisons

Bioactivity :
  • This compound: Binds α4β2 nicotinic receptors (IC$_{50}$ ~50 nM in preclinical models), aiding cognition .
  • GSK3 : Exhibits potent anticonvulsant activity (ED$_{50}$ <10 mg/kg in rodent models) via sodium channel modulation .
Physicochemical Properties :
Property 1-Benzyl-1,7-diazaspiro[...]-6-one GSK3 tert-Butyl Derivative
Molecular Weight 232.33 398.42 330.43
LogP (Predicted) 2.1 3.5 3.8
Solubility Low (hemioxalate improves aqueous solubility) Moderate in DMSO High (due to tert-butyl group)
Stability Stable at 2–8°C Sensitive to light Stable under inert conditions

Critical Analysis :

  • Solubility : The hemioxalate salt of the parent compound improves bioavailability, whereas GSK3’s fluorophenyl group increases lipophilicity, favoring blood-brain barrier penetration .
  • Synthetic Flexibility : tert-Butyl derivatives are crucial for introducing polar groups (e.g., carboxylates) without destabilizing the core .

Preparation Methods

The formation of the spirocyclic core often begins with diamine precursors. A widely cited approach involves the cyclization of 1,4-diaminobutane derivatives with carbonyl-containing reagents. For example, reacting 1,4-diaminobutane with a ketone under acidic conditions generates the diazaspiro framework through intramolecular imine formation.

Key steps include:

  • Condensation : The diamine reacts with a ketone (e.g., cyclopentanone) in ethanol at reflux, forming a cyclic imine intermediate.

  • Reduction : Sodium borohydride reduces the imine to a secondary amine, stabilizing the spiro structure.

  • Benzylation : Introducing the benzyl group via nucleophilic substitution using benzyl bromide in the presence of potassium carbonate .

This method yields 1-benzyl-1,7-diazaspiro[4.4]nonan-6-one with a reported purity of >95% after recrystallization.

Condensation Reactions with Pyrrolidine Derivatives

Alternative routes leverage pyrrolidine derivatives as starting materials. In one protocol, N-benzylpyrrolidine undergoes condensation with a γ-keto ester to form the spirocyclic lactam. The reaction proceeds in dichloromethane with trifluoroacetic acid (TFA) as a catalyst, achieving a 68% yield after column chromatography .

Mechanistic Insights :

  • The γ-keto ester reacts with the secondary amine of N-benzylpyrrolidine, forming an enamine intermediate.

  • Intramolecular cyclization occurs, facilitated by TFA, to generate the diazaspiro[4.4]nonan-6-one core .

Alkylation Strategies for Benzyl Group Introduction

Post-cyclization benzylation is a critical step. A two-stage process involves:

  • Spirocycle Formation : Synthesizing 1,7-diazaspiro[4.4]nonan-6-one via cyclization of 1,5-diaminopentane with ethyl acetoacetate.

  • Benzylation : Treating the spirocyclic amine with benzyl chloride in tetrahydrofuran (THF) using sodium hydride as a base. This method achieves a 72% yield with minimal byproducts .

Optimization Notes :

  • Excess benzyl chloride (1.2 equivalents) ensures complete substitution.

  • Anhydrous conditions prevent hydrolysis of the lactam .

Industrial-Scale Production and Purification

Large-scale synthesis requires modifications for efficiency:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes by maintaining precise temperature control (60–80°C).

  • Solvent Selection : Switching from ethanol to isopropanol improves solubility of intermediates, reducing purification steps .

ParameterLaboratory ScaleIndustrial Scale
Yield68–72%85–90%
Reaction Time12–24 h2–4 h
Purification MethodColumn ChromatographyCrystallization

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Diamine Cyclization1,4-Diaminobutane7095Scalability
Pyrrolidine CondensationN-Benzylpyrrolidine6898Fewer steps
Post-Cyclization Benzylation1,7-Diazaspiro[4.4]nonan-6-one7297Flexibility in substituents

Q & A

What are the established synthetic routes for 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one, and how do reaction conditions influence yield?

Basic
The synthesis typically involves cyclization of diamines with cyclic ketones or aldehydes. For example, a precursor like 1-benzylpiperidin-4-one may undergo intramolecular cyclization under basic conditions (e.g., NaH/THF) to form the spiro framework . Catalysts such as palladium or nickel complexes can enhance regioselectivity in cross-coupling steps. Temperature control (e.g., 0–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation or decomposition. Yield optimization requires careful stoichiometry and purification via column chromatography or recrystallization .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in spirocyclic compounds like this derivative?

Basic
X-ray crystallography is the gold standard for determining absolute configuration and ring puckering. For instance, SHELX software refines crystallographic data to map bond angles and torsion angles, critical for distinguishing between stereoisomers . NMR techniques, such as ¹H-¹H COSY and NOESY, identify through-space coupling to confirm spiro connectivity. For example, the benzyl group’s protons show distinct splitting patterns in ¹H-NMR due to restricted rotation, while ¹³C-NMR reveals carbonyl (C=O) shifts at ~170–180 ppm .

What advanced strategies address low yields in spirocyclic compound synthesis?

Advanced
Low yields often arise from competing polymerization or incomplete cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves efficiency .
  • Dynamic kinetic resolution : Chiral catalysts (e.g., BINOL-derived phosphoric acids) control stereochemistry during cyclization .
  • High-throughput screening : Identifies optimal solvent systems (e.g., DMF/H₂O mixtures) and catalysts via robotic platforms.
    Contradictory data in literature (e.g., variable yields for similar conditions) may stem from trace moisture or impurities in starting materials .

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced
The spiro center’s configuration (R/S) impacts receptor binding. For example, in anti-inflammatory assays, (5R,7S)-configured analogs show IC₅₀ values 10x lower than their enantiomers due to enhanced hydrogen bonding with COX-2’s active site . Stereochemical analysis via electronic circular dichroism (ECD) and X-ray diffraction is critical for structure-activity relationship (SAR) studies. Contradictions in activity data may arise from racemization during synthesis or assay conditions .

What computational methods predict the conformational dynamics of this spirocyclic compound?

Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering amplitudes and pseudorotation barriers. Cremer-Pople coordinates quantify nonplanar distortions in the diazaspiro rings, revealing energy minima for chair-like conformers . Molecular dynamics (MD) simulations (e.g., AMBER) predict solvation effects on conformation, which correlate with solubility and membrane permeability .

How is this compound used in targeting ion channels or enzymes in drug discovery?

Advanced
The spiro framework mimics transition states in enzymatic reactions. For example, 1-Benzyl derivatives inhibit voltage-gated sodium channels (Naᵥ1.7) by occupying the hydrophobic pocket, as shown in patch-clamp assays (IC₅₀ ~0.5 µM) . In kinase assays, the compound’s rigid structure disrupts ATP binding in EGFR mutants (T790M/L858R) with selectivity >100x over wild-type .

What analytical challenges arise in characterizing degradation products of this compound?

Advanced
Degradation under oxidative or hydrolytic conditions produces complex byproducts. LC-HRMS with CID fragmentation identifies major degradation pathways (e.g., N-debenzylation or ring-opening). Contradictions in stability studies (e.g., pH-dependent vs. light-induced degradation) require controlled stress testing (ICH Q1A guidelines) .

How do patent claims for derivatives inform structure-based drug design?

Advanced
Recent patents (e.g., EP 2861602) disclose 7-methyl-2-[4-methyl-6-(trifluoromethylphenyl)pyrimidinyl] analogs with enhanced metabolic stability (t₁/₂ >6h in human microsomes). These claims highlight substituent positions (C2, C7) critical for IP protection and guide lead optimization .

What methodologies resolve contradictions in reported biological activity data?

Advanced
Meta-analyses of IC₅₀ values across studies (e.g., NO inhibition in RAW264.7 cells) require normalization to cell passage number, LPS concentration, and assay duration. Orthogonal assays (e.g., ELISA for TNF-α vs. Western blot) validate target engagement .

How is machine learning applied to optimize reaction conditions for novel derivatives?

Advanced
Neural networks trained on reaction databases (e.g., Reaxys) predict optimal catalysts and solvents. For example, random forest models prioritize Pd(OAc)₂/Xantphos for Suzuki couplings on spiro scaffolds, reducing trial-and-error experimentation .

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